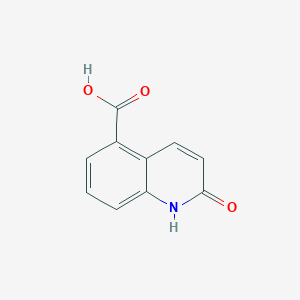
2-Hydroxyquinoline-5-carboxylic acid
Vue d'ensemble
Description
2-Hydroxyquinoline-5-carboxylic acid (2-HQC) is an organic compound with a wide range of applications in the chemical, pharmaceutical, and biotechnology industries. It is a versatile compound that can be used as a starting material for a variety of syntheses, as a reagent in biochemical and physiological studies, and as a pharmaceutical agent. 2-HQC has been used in the synthesis of drugs, dyes, and other compounds, and as a catalyst in biochemical and physiological experiments. In addition, it has been used as an antioxidant, antifungal, and anti-inflammatory agent.
Applications De Recherche Scientifique
Broad Spectrum Oxygenase Inhibition
2-Hydroxyquinoline derivatives, such as 5-carboxy-8-hydroxyquinoline (IOX1), have shown significant broad-spectrum inhibitory activities against 2-oxoglutarate and iron-dependent oxygenases. These oxygenases are therapeutic targets for various human diseases. IOX1 has demonstrated its efficacy in inhibiting transcription factor hydroxylases, histone demethylases, nucleic acid demethylases, and γ-butyrobetaine hydroxylase. Interestingly, IOX1 can also cause translocation of the active site metal in these oxygenases, a rare phenomenon in protein-ligand interactions (Hopkinson et al., 2013).
Reagent for Ruthenium Detection
5-Hydroxyquinoline derivatives, like 5-hydroxyquinoline-8-carboxylic acid, have been used as colorimetric reagents for detecting ruthenium. This application is beneficial in analytical chemistry, where specific detection and quantification of elements like ruthenium are necessary (Breckenridge & Singer, 1947).
Photolabile Protecting Group in Biochemistry
Hydroxyquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), serve as photolabile protecting groups for carboxylic acids. BHQ has a high quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological studies for controlling and studying the release of biochemical messengers (Fedoryak & Dore, 2002).
Electrochemical and Spectroelectrochemical Properties
Hydroxyquinoline carboxylic acids, like 8-hydroxyquinoline-7-carboxylic acid, exhibit interesting electrochemical behaviors. Their oxidation mechanism involves protonation of the nitrogen atom in the heterocycle, highlighting their potential in biosystems, particularly in electron transfer processes involving protonation of nitrogen bases (Sokolová et al., 2015).
Radiochemiluminescence Applications
Carboxyquinolines like 2-carboxyquinoline and 4-carboxy-2-hydroxyquinoline exhibit radiochemiluminescence. This property is useful for developing radiation dosimeters and analytical applications, as these compounds can emit light in the presence of oxygen upon radiolysis (Papadopoulos et al., 2000).
Photodimerization Properties
2-Hydroxyquinoline-4-carboxylic acid, a medical intermediate, has been shown to undergo photodimerization in specific conditions. This property is significant in the development of photoreactive materials and in understanding light-induced chemical reactions (Qin et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 2-Hydroxyquinoline-5-carboxylic acid is the enzyme 2-oxo-1,2-dihydroquinoline 8-monooxygenase, which is found in organisms like Pseudomonas putida . This enzyme plays a crucial role in the metabolic processes of these organisms.
Mode of Action
2-Hydroxyquinoline-5-carboxylic acid interacts with its target enzyme, 2-oxo-1,2-dihydroquinoline 8-monooxygenase, by binding to its active site. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
It is known that the compound can prevent nadh regeneration, thereby limiting oxidation processes within the cell . This suggests that 2-Hydroxyquinoline-5-carboxylic acid may have an impact on energy production and other NADH-dependent biochemical pathways.
Result of Action
Its interaction with the enzyme 2-oxo-1,2-dihydroquinoline 8-monooxygenase suggests that it may have an impact on the metabolic processes within cells .
Propriétés
IUPAC Name |
2-oxo-1H-quinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHZJFNXPLDYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531408 | |
| Record name | 2-Oxo-1,2-dihydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyquinoline-5-carboxylic acid | |
CAS RN |
83734-43-4 | |
| Record name | 1,2-Dihydro-2-oxo-5-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83734-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-1,2-dihydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

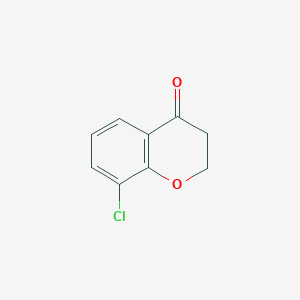





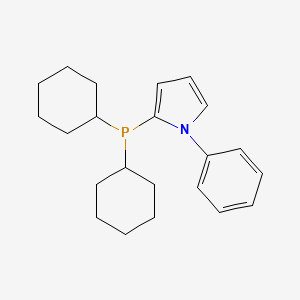

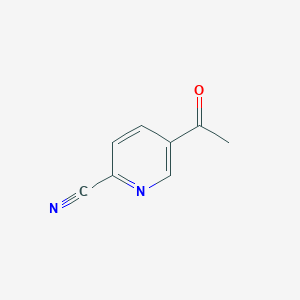
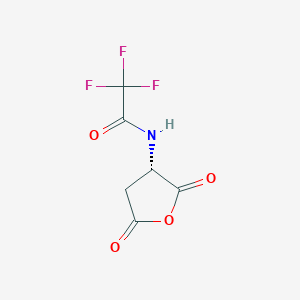
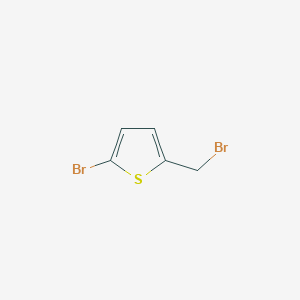
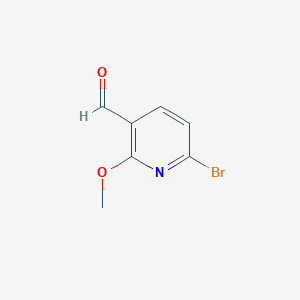
![5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1590287.png)
![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)